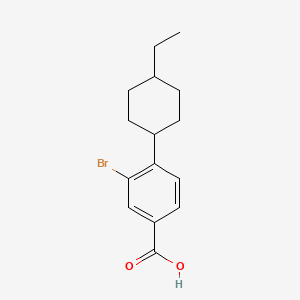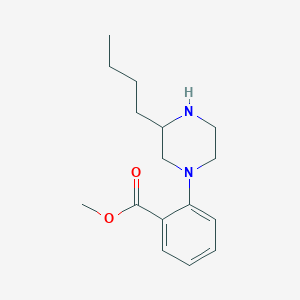![molecular formula C17H26N2O2 B3185337 Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate CAS No. 1131622-75-7](/img/structure/B3185337.png)
Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 3-butylpiperazine with methyl 2-bromobenzoate under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 2-[(3-methylpiperazin-1-yl)methyl]benzoate
- Methyl 2-[(3-ethylpiperazin-1-yl)methyl]benzoate
- Methyl 2-[(3-propylpiperazin-1-yl)methyl]benzoate
Uniqueness
Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate is unique due to its specific butyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
1131622-75-7 |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-8-15-13-19(11-10-18-15)12-14-7-5-6-9-16(14)17(20)21-2/h5-7,9,15,18H,3-4,8,10-13H2,1-2H3 |
InChI 键 |
WQLMEPDMKSICJJ-UHFFFAOYSA-N |
SMILES |
CCCCC1CN(CCN1)CC2=CC=CC=C2C(=O)OC |
规范 SMILES |
CCCCC1CN(CCN1)CC2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 2-[(3-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B3185325.png)



